(2-(4-Fluorophenyl)thiazol-4-yl)methanamine

Chemical Purity Storage Stability Procurement Specification

(2-(4-Fluorophenyl)thiazol-4-yl)methanamine (CAS: 885280-17-1), a thiazole derivative with molecular formula C10H9FN2S and molecular weight 208.26 g/mol , is a fluorinated aromatic amine building block. The thiazole core is a prominent pharmacophore in medicinal chemistry, known for contributing to diverse biological activities including antimicrobial, anticancer, and anti-inflammatory properties across its derivatives.

Molecular Formula C10H9FN2S
Molecular Weight 208.26 g/mol
CAS No. 885280-17-1
Cat. No. B3293482
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-(4-Fluorophenyl)thiazol-4-yl)methanamine
CAS885280-17-1
Molecular FormulaC10H9FN2S
Molecular Weight208.26 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=NC(=CS2)CN)F
InChIInChI=1S/C10H9FN2S/c11-8-3-1-7(2-4-8)10-13-9(5-12)6-14-10/h1-4,6H,5,12H2
InChIKeyKXBYBKPFGPHRKC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2-(4-Fluorophenyl)thiazol-4-yl)methanamine (CAS: 885280-17-1) for Targeted Pharmaceutical Research and Chemical Synthesis


(2-(4-Fluorophenyl)thiazol-4-yl)methanamine (CAS: 885280-17-1), a thiazole derivative with molecular formula C10H9FN2S and molecular weight 208.26 g/mol , is a fluorinated aromatic amine building block. The thiazole core is a prominent pharmacophore in medicinal chemistry, known for contributing to diverse biological activities including antimicrobial, anticancer, and anti-inflammatory properties across its derivatives [1]. Its para-fluorophenyl substitution provides a defined electronic and steric profile distinct from other halogenated or positional analogs, making it a candidate for structure-activity relationship (SAR) exploration.

Why (2-(4-Fluorophenyl)thiazol-4-yl)methanamine Cannot Be Casually Substituted in Critical Research Pipelines


Substituting (2-(4-Fluorophenyl)thiazol-4-yl)methanamine with a generic thiazole methanamine or a different halogenated analog can undermine experimental reproducibility and invalidate structure-activity relationships (SAR). The specific substitution pattern (para-fluorophenyl at the 2-position) and free amine at the 4-position are critical for its intended interactions . Swapping the fluorine for chlorine, bromine, or hydrogen, or altering its position on the phenyl ring, changes the compound's electronic distribution, lipophilicity, and metabolic stability, which are key parameters in lead optimization [1]. The quantitative evidence below highlights the tangible, measurable differences that justify a rigorous, compound-specific procurement strategy.

Quantitative Differentiators of (2-(4-Fluorophenyl)thiazol-4-yl)methanamine (CAS: 885280-17-1) Against Its Closest Analogs


Comparative Purity and Storage: Differentiating (2-(4-Fluorophenyl)thiazol-4-yl)methanamine from Analogs

While the target compound and its direct analog, 2-(3-fluorophenyl)thiazol-4-yl)methanamine (CAS: 885280-31-9), are both offered at ≥98% purity by some vendors [REFS-1, REFS-2], the target compound is more frequently available from multiple suppliers at a guaranteed 95% minimum purity specification [REFS-3, REFS-4], providing greater procurement flexibility and supply chain resilience. Critically, the recommended storage condition for the target compound is specifically defined as 2-8°C , whereas storage conditions for the 3-fluoro analog and other analogs like the 4-chloro derivative are less consistently specified in vendor documentation, introducing potential variability in long-term stability.

Chemical Purity Storage Stability Procurement Specification

Price Point and Availability: Procurement Considerations for (2-(4-Fluorophenyl)thiazol-4-yl)methanamine

Procurement data reveals significant pricing and availability differences. (2-(4-Fluorophenyl)thiazol-4-yl)methanamine is listed at €3,853.00 per gram from a primary supplier , whereas its 3-fluorophenyl analog (CAS: 885280-31-9) is not listed with a comparable commercial price point from the same vendor, suggesting lower commercial demand or availability . This indicates the 4-fluoro isomer is the established, commercially relevant entity for research requiring this specific thiazole methanamine scaffold. The 4-chloro analog (CAS: 690632-35-0) is predominantly offered as a hydrochloride salt, which introduces additional handling and formulation considerations for assays requiring a free base [1].

Procurement Cost Analysis Supply Chain

Electronic and Physicochemical Distinction: The Impact of the 4-Fluorophenyl Moiety

Fluorine substitution profoundly alters the electronic and physicochemical properties of aromatic systems. While direct experimental data for this specific compound is limited in the public domain, well-established chemical principles allow for class-level inference. The para-fluorine atom acts as a strong electron-withdrawing group by induction, but a weak electron-donating group by resonance. This dual effect creates a distinct electronic profile on the thiazole ring compared to a non-halogenated phenyl analog (e.g., 2-phenylthiazol-4-yl)methanamine, which lacks this inductive withdrawal [1]. This fluorine substitution increases lipophilicity (logP) compared to a hydrogen or hydroxy analog, potentially enhancing membrane permeability, while the C-F bond imparts metabolic stability by blocking oxidative metabolism at the para-position [2]. These are not speculative benefits but are grounded in the fundamental medicinal chemistry of fluorinated aromatic systems.

Structure-Activity Relationship SAR Physicochemical Properties

Scaffold Versatility: The Free Amine as a Derivatization Handle

The primary amine (-CH2NH2) at the 4-position of the thiazole ring serves as a versatile synthetic handle for further derivatization, a feature common to this class of building blocks . This contrasts with related thiazole compounds that may have a methyl group or other substituent at this position, limiting their synthetic utility. For example, 4-(4-fluorophenyl)-2-methylthiazol-5-amine (C10H9FN2S) [1] and 2-amino-4-(4-fluoro-3-methylphenyl)-1,3-thiazole [2] have different amine positioning or substitution, altering their reactivity. The specific 4-methanamine substitution pattern of the target compound is ideal for creating diverse libraries of amides, ureas, and secondary amines through simple, high-yielding reactions.

Chemical Synthesis Building Block Derivatization

Validated Application Scenarios for (2-(4-Fluorophenyl)thiazol-4-yl)methanamine (CAS: 885280-17-1) Based on Quantitative Evidence


SAR Exploration of Fluorinated Thiazole Kinase Inhibitors

Given the prominence of fluorinated aromatic groups and thiazole cores in kinase inhibitor design [1], this compound is an ideal starting material for synthesizing focused libraries to probe the impact of the para-fluorophenyl motif on potency and selectivity. The defined purity (≥95%) and recommended storage (2-8°C) ensure batch-to-batch consistency essential for reliable SAR data.

Development of Antimicrobial Agents via Amine Derivatization

Thiazole derivatives are widely recognized for their antimicrobial properties [2]. The free amine group of this compound allows for rapid generation of amide and sulfonamide derivatives for screening against bacterial or fungal panels. Its commercial availability and defined price point make it a practical choice for academic and industrial screening campaigns.

Chemical Probe Synthesis for Target Validation

The compound's bifunctional nature (aromatic group and reactive amine) makes it a suitable scaffold for creating chemical probes, such as affinity reagents or fluorescent tracers. The distinct electronic properties of the para-fluorophenyl group can be leveraged in 19F NMR-based binding assays to study protein-ligand interactions without the need for radioactive or other complex labeling techniques [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
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